Suzuki-Miyaura Cross-Coupling Efficiency of 5-Bromo-7-Azaindole-2-Carboxylate vs. Alternative Halogen Regioisomers
The 5-bromo substitution pattern in this compound enables efficient Suzuki-Miyaura cross-coupling with aryl boronic acids to generate 5-aryl-7-azaindole-2-carboxylate derivatives. In a published methodology utilizing 5-bromo-7-azaindole substrates, the Suzuki coupling proceeded in excellent yield, demonstrating the synthetic utility of the 5-bromo regioisomer for biaryl bond formation [1]. In contrast, 4-bromo-7-azaindole derivatives exhibit significantly attenuated coupling reactivity due to steric hindrance adjacent to the pyrrole nitrogen [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield (reported for 5-bromo-7-azaindole class) |
|---|---|
| Target Compound Data | Excellent yield (class-level: 5-bromo-7-azaindole derivatives produce biaryl products in high efficiency) |
| Comparator Or Baseline | 4-bromo-7-azaindole: significantly reduced reactivity; 6-bromo-7-azaindole: distinct electronic properties affecting regioselectivity |
| Quantified Difference | 5-bromo position exhibits superior accessibility for palladium-catalyzed coupling relative to 4-bromo; exact yield differential is substrate-dependent |
| Conditions | PdCl₂(dppf) catalyst, K₂CO₃ base, dioxane:H₂O (3:1), 70°C, 22 h |
Why This Matters
The 5-bromo substitution pattern ensures predictable and efficient cross-coupling outcomes, reducing iterative optimization and minimizing material waste during library synthesis.
- [1] Pavithra, E., Kannadasan, S., Shanmugam, P. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Adv., 2022, 12, 30712–30721. View Source
- [2] Merour, J.Y., Routier, S., Suzenet, F., Joseph, B. Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 2007, 63(5), 1031-1064. View Source
